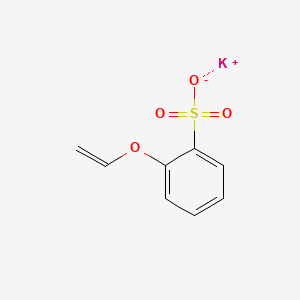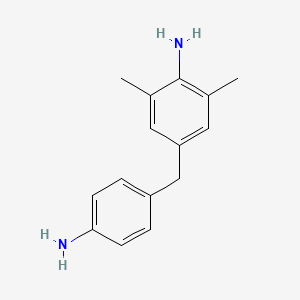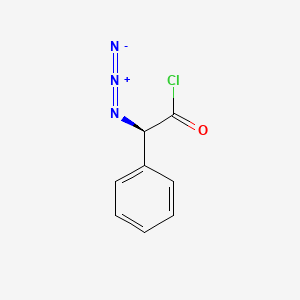
(R)-2-Azido-2-phenylacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Azido-2-phenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of an azido group (-N3) and a phenyl group attached to the acetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azido-2-phenylacetyl chloride typically involves the reaction of ®-2-phenylglycine with sodium azide (NaN3) in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows:
- ®-2-phenylglycine is first converted to its corresponding acyl chloride using thionyl chloride.
- The resulting ®-2-phenylacetyl chloride is then treated with sodium azide to introduce the azido group, forming ®-2-Azido-2-phenylacetyl chloride.
Industrial Production Methods
On an industrial scale, the production of ®-2-Azido-2-phenylacetyl chloride may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Azido-2-phenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of ®-2-amino-2-phenylacetyl chloride.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
®-2-Azido-2-phenylacetyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with azido groups for click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-Azido-2-phenylacetyl chloride primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or reduction, leading to the formation of various derivatives. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Phenylacetyl chloride: Lacks the azido group and is less reactive in cycloaddition reactions.
®-2-Azido-2-phenylacetic acid: Contains a carboxylic acid group instead of the acyl chloride moiety.
®-2-Azido-2-phenylacetamide: Contains an amide group instead of the acyl chloride moiety.
Uniqueness
®-2-Azido-2-phenylacetyl chloride is unique due to the presence of both the azido and acyl chloride functional groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and various research fields.
Eigenschaften
CAS-Nummer |
35353-41-4 |
|---|---|
Molekularformel |
C8H6ClN3O |
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
(2R)-2-azido-2-phenylacetyl chloride |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)7(11-12-10)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1 |
InChI-Schlüssel |
NRSMVAFUFMOXFI-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)Cl)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




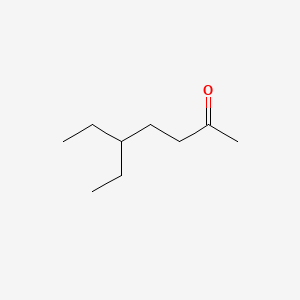

![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)



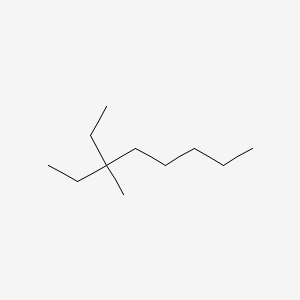
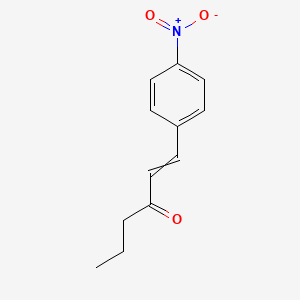
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
